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Compound of Interest

Compound Name: PDE11-IN-1

Cat. No.: B431588

Phosphodiesterase 11 (PDE11) is a dual-substrate enzyme that hydrolyzes both cyclic
adenosine monophosphate (cCAMP) and cyclic guanosine monophosphate (cGMP), two critical
second messengers in cellular signaling.[1] The PDE11A gene is the only member of this family
and gives rise to four splice variants, with PDE11A4 being the predominant isoform in the

brain, specifically in the hippocampus.[1] Dysregulation of PDE11A has been implicated in
various pathological conditions, including adrenocortical tumors and neuropsychiatric
disorders, making it an attractive target for therapeutic intervention.[2][3] Inhibitors of PDE11A
are being investigated for their potential to treat adrenal insufficiency by elevating cortisol
levels.[4]

Discovery of PDE11-IN-1

PDE11-IN-1, identified by its CAS number 522652-41-1, emerged from a high-throughput
screening (HTS) campaign aimed at discovering novel and selective PDE11 inhibitors. This
effort, detailed in the research by Ceyhan et al. and the associated patent US9173884B2,
utilized a yeast-based growth assay to screen a large compound library.[4][5] This screening
platform is designed to identify cell-permeable compounds that can inhibit the heterologously
expressed human PDE11A4 enzyme.[6]

One of the lead compounds identified through this screening was BC11-38, a potent and
selective PDE11 inhibitor.[5] While "PDE11-IN-1" is a commercial identifier, its chemical
structure, 3-(3-chlorophenyl)-8-methoxy-2H-[5]triazino[2,1-b]benzothiazole-2,4(3H)-dione,
places it within the structural class of compounds disclosed in the foundational patent.
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High-Throughput Screening Workflow

The discovery of this class of inhibitors was enabled by a clever yeast-based assay. The
workflow for this high-throughput screen is outlined below.
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Caption: High-throughput screening workflow for the discovery of PDE11 inhibitors.
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Chemical Synthesis of PDE11-IN-1

The synthesis of 3-(3-chlorophenyl)-8-methoxy-2H-[5]triazino[2,1-b]benzothiazole-2,4(3H)-
dione (PDE11-IN-1) is achieved through a multi-step process. A plausible synthetic route,
based on related triazine syntheses, is outlined below. The general strategy involves the
construction of the triazino-benzothiazole core followed by substitution.

A general synthetic scheme for related 1,3,5-triazine derivatives involves the cyclization of
appropriate precursors. For this specific molecule, the synthesis would likely involve the
reaction of a substituted benzothiazole amine with a derivative that can form the triazinedione
ring, such as a chloroformyl isocyanate or a related reagent, followed by the introduction of the
chlorophenyl group.

Further detailed, step-by-step synthetic protocols would be proprietary to the manufacturers or
detailed within the primary patent literature.

Biological Activity and Quantitative Data

The inhibitory activity of this class of compounds has been quantified through various
biochemical and cellular assays. The data for the closely related and well-characterized
inhibitor, BC11-38, provides a strong indication of the potency of PDE11-IN-1.

Selectivity (IC50 for

Compound IC50 (PDE11) Reference
PDE1-10)

BC11-38 0.28 pM >100 pM [5]

Table 1: In Vitro Inhibitory Activity of BC11-38

Cellular assays using the human adrenocortical cell line H295R have demonstrated the
biological effect of these inhibitors on intracellular signaling and steroidogenesis.

Assay Effect of BC11-38 Cell Line Reference
CAMP Levels Significant elevation H295R [5]
Cortisol Production Significant elevation H295R [5]
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Table 2: Cellular Activity of BC11-38

Signaling Pathway of PDE11A in the Adrenal Cortex

In the adrenal cortex, the production of cortisol is primarily regulated by the cyclic AMP (CAMP)
signaling pathway.[7] PDE11A plays a crucial role in this pathway by degrading cAMP, thus
acting as a negative regulator of steroidogenesis.[8] Inhibition of PDE11A leads to an
accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated
PKA then phosphorylates downstream targets, including transcription factors like CREB (CAMP
response element-binding protein), leading to the increased expression of steroidogenic
enzymes and ultimately, enhanced cortisol synthesis.[2][7]
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Caption: PDE11A signaling pathway in the adrenal cortex and the mechanism of action of
PDE11-IN-1.

Experimental Protocols
Yeast-Based High-Throughput Screening Assay

This assay is designed to identify inhibitors of human PDE11A4 expressed in the fission yeast
Schizosaccharomyces pombe.[6]

Yeast Strain: A genetically modified S. pombe strain is used, which expresses human
PDE11A4. This strain also contains a fbpl-ura4 reporter gene, where the expression of Ura4
(orotidine-5'-phosphate decarboxylase) is under the control of the PKA-repressed fbpl
promoter.

Principle: High levels of cAMP repress the fbpl promoter, leading to low levels of Ura4 and
resistance to the toxic pyrimidine analog 5-fluoroorotic acid (5FOA). Inhibition of PDE11A4
leads to an increase in intracellular cCAMP, repression of fopl-ura4, and thus, growth in the
presence of 5FOA.

Procedure:
o The engineered yeast cells are cultured in a liquid medium.

o The cells are then plated on a medium containing cGMP (to ensure sufficient substrate for
PDE11A4) and 5FOA.

o Compounds from a chemical library are added to individual wells.
o The plates are incubated, and cell growth is monitored.

o Compounds that promote growth in the presence of 5FOA are identified as potential
PDE11A4 inhibitors.

In Vitro PDE Inhibition Assay

The potency of the identified compounds is determined using a biochemical assay with purified
recombinant human PDE enzymes.
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o Materials: Purified recombinant human PDE11A4 and other PDE isoforms for selectivity
profiling, [3H]-cAMP or [3H]-cGMP as a substrate.

e Procedure:

o The PDE enzyme is incubated with the substrate ([3H]-cCAMP or [3H]-cGMP) in the
presence of varying concentrations of the inhibitor compound.

o The reaction is allowed to proceed for a defined period.

o The reaction is terminated, and the product ([3H]-AMP or [3H]-GMP) is separated from the
unreacted substrate, often using a precipitation method.

o The amount of product formed is quantified by scintillation counting.

o IC50 values are calculated by plotting the percentage of inhibition against the inhibitor
concentration.

H295R Cell-Based Cortisol and cAMP Assay

This assay assesses the effect of the inhibitors on a biologically relevant endpoint in a human
cell line.[9][10]

e Cell Line: H295R human adrenocortical carcinoma cells, which endogenously express
PDE11A and produce cortisol.

e Procedure for cCAMP Measurement:
o H295R cells are seeded in multi-well plates and allowed to adhere.

o The cells are then treated with various concentrations of the PDE11 inhibitor for a
specified time.

o The cells are lysed, and the intracellular cAMP concentration is measured using a
commercially available cCAMP enzyme immunoassay (EIA) kit.

e Procedure for Cortisol Measurement:
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o H295R cells are cultured as described above.

o The culture medium is replaced with fresh medium containing different concentrations of
the inhibitor.

o After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

o The concentration of cortisol in the supernatant is quantified using an enzyme-linked
immunosorbent assay (ELISA) or by LC-MS/MS.

Conclusion

PDE11-IN-1 and its analogs represent a significant advancement in the development of
selective PDE11 inhibitors. The innovative yeast-based screening method enabled the
discovery of this novel class of compounds. The detailed characterization of their in vitro and
cellular activity provides a solid foundation for further preclinical and clinical development. This
technical guide serves as a comprehensive resource for researchers aiming to build upon this
work and explore the full therapeutic potential of PDE11 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22284362/
https://pubmed.ncbi.nlm.nih.gov/22284362/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.833156/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.833156/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5508551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5508551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4730987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4730987/
https://pubmed.ncbi.nlm.nih.gov/23616146/
https://pubmed.ncbi.nlm.nih.gov/23616146/
https://www.researchgate.net/profile/Adrien-Tereygeol/post/Can_anyone_help_me_with_the_culturing_of_NCI-H295R_cells/attachment/59d62cc3c49f478072e9e2ba/AS%3A273550752059405%401442230993369/download/h295r_culture_protocol.pdf
https://www.benchchem.com/product/b431588#pde11-in-1-discovery-and-synthesis
https://www.benchchem.com/product/b431588#pde11-in-1-discovery-and-synthesis
https://www.benchchem.com/product/b431588#pde11-in-1-discovery-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b431588?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b431588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

